

Hpk1-IN-35: A Technical Guide to its Impact on Cellular Signaling

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Compound of Interest

Compound Name: *Hpk1-IN-35*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the signaling pathways affected by **Hpk1-IN-35**, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a critical negative regulator of immune cell activation, making it a prime target for therapeutic intervention in immuno-oncology. This document summarizes the mechanism of action of **Hpk1-IN-35**, presents key quantitative data, details relevant experimental protocols, and visualizes the affected signaling cascades.

Introduction to HPK1 and its Role in Immune Regulation

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] It functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[3][4] By dampening the activation of T-cells, HPK1 plays a significant role in maintaining immune homeostasis.[2] However, in the context of cancer, this inhibitory function can hinder the immune system's ability to mount an effective anti-tumor response.[2] Pharmacological inhibition of HPK1 is therefore a promising strategy to enhance anti-tumor immunity.[1]

Hpk1-IN-35: A Potent and Selective HPK1 Inhibitor

Hpk1-IN-35 is a small molecule inhibitor that demonstrates high potency and selectivity for HPK1.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) Its chemical formula is C₃₀H₃₂N₈O₃S and its CAS number is 2935903-77-6.
[\[5\]](#)

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for **Hpk1-IN-35**.

Parameter	Value	Assay Conditions	Reference
HPK1 Inhibition (IC ₅₀)	3.5 nM	Biochemical kinase assay	[5] [6] [7] [8]

Parameter	Cell Line	Value	Assay Conditions	Reference
p-SLP76 Inhibition (IC ₅₀)	Jurkat cells	1.04 μM	Cells stimulated with anti-CD3 antibody	[5]
IL-2 Secretion (EC ₅₀)	Jurkat cells	1.19 μM	24-hour incubation	[5]

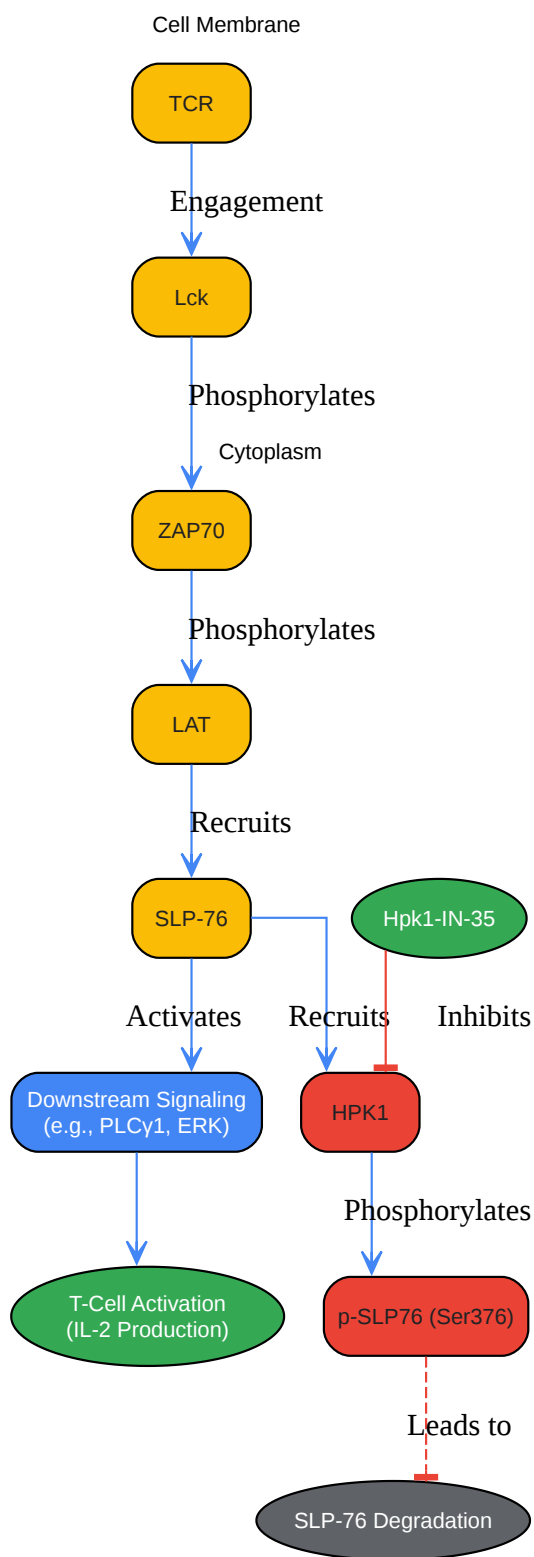
Signaling Pathways Modulated by Hpk1-IN-35

The primary signaling pathway affected by **Hpk1-IN-35** is the T-cell receptor (TCR) signaling cascade. By inhibiting HPK1, **Hpk1-IN-35** prevents the negative regulation of downstream signaling events, leading to enhanced T-cell activation.

T-Cell Receptor (TCR) Signaling Pathway

Upon TCR engagement, a series of intracellular signaling events are initiated. HPK1 is recruited to the signaling complex and, once activated, phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[\[9\]](#) This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and degradation of SLP-76, thereby attenuating the T-cell activation signal.[\[9\]](#)

Hpk1-IN-35 directly inhibits the kinase activity of HPK1, preventing the phosphorylation of SLP-76.[5] This leads to a more stable and sustained TCR signal, resulting in enhanced T-cell proliferation and cytokine production, such as Interleukin-2 (IL-2).[5][10][11]

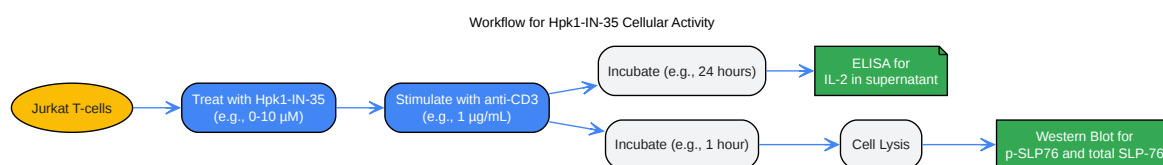


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TCR Signaling Pathway and **Hpk1-IN-35** Inhibition.

Experimental Workflow for Assessing Hpk1-IN-35 Activity

A typical workflow to evaluate the cellular activity of **Hpk1-IN-35** involves treating a relevant cell line, such as Jurkat T-cells, with the inhibitor followed by stimulation and analysis of downstream signaling events.



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Cellular Assay Workflow for **Hpk1-IN-35**.

Experimental Protocols

In Vitro HPK1 Kinase Assay

Objective: To determine the direct inhibitory effect of **Hpk1-IN-35** on HPK1 kinase activity.

Materials:

- Recombinant human HPK1 enzyme
- Myelin Basic Protein (MBP) as a substrate
- ATP
- **Hpk1-IN-35**
- Kinase assay buffer
- ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

- Prepare serial dilutions of **Hpk1-IN-35** in kinase assay buffer.
- In a 384-well plate, add **Hpk1-IN-35** dilutions, recombinant HPK1 enzyme, and the substrate/ATP mixture.
- Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
- Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
- Calculate the IC50 value by plotting the percentage of HPK1 inhibition against the logarithm of the **Hpk1-IN-35** concentration.

Western Blot Analysis of SLP-76 Phosphorylation

Objective: To measure the effect of **Hpk1-IN-35** on the phosphorylation of SLP-76 in a cellular context.

Materials:

- Jurkat T-cells
- **Hpk1-IN-35**
- Anti-CD3 antibody for stimulation
- Cell lysis buffer
- Primary antibodies: anti-phospho-SLP-76 (Ser376) and anti-total-SLP-76
- Secondary antibody conjugated to HRP
- Chemiluminescent substrate

Procedure:

- Culture Jurkat T-cells to the desired density.

- Pre-incubate the cells with varying concentrations of **Hpk1-IN-35** for 1 hour.^[5]
- Stimulate the cells with anti-CD3 antibody (e.g., 1 µg/mL) for a short period (e.g., 15 minutes).^[5]
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies against p-SLP-76 and total SLP-76, followed by the appropriate HRP-conjugated secondary antibody.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the level of p-SLP-76 relative to total SLP-76.

IL-2 Secretion Assay (ELISA)

Objective: To quantify the effect of **Hpk1-IN-35** on T-cell activation by measuring IL-2 production.

Materials:

- Jurkat T-cells or primary human T-cells
- **Hpk1-IN-35**
- Anti-CD3/CD28 antibodies or beads for stimulation
- Human IL-2 ELISA kit

Procedure:

- Plate the T-cells in a 96-well plate.
- Treat the cells with a dose range of **Hpk1-IN-35**.
- Stimulate the cells with anti-CD3/CD28.

- Incubate the cells for 24 hours to allow for cytokine secretion.[5]
- Collect the cell culture supernatant.
- Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
- Calculate the EC50 value by plotting the IL-2 concentration against the logarithm of the **Hpk1-IN-35** concentration.

Conclusion

Hpk1-IN-35 is a potent and selective inhibitor of HPK1 that effectively modulates the T-cell receptor signaling pathway. By preventing the HPK1-mediated negative feedback loop on SLP-76, **Hpk1-IN-35** enhances T-cell activation and cytokine production. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers investigating the therapeutic potential of HPK1 inhibition in immuno-oncology and other immune-related diseases.

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